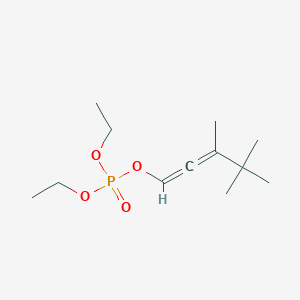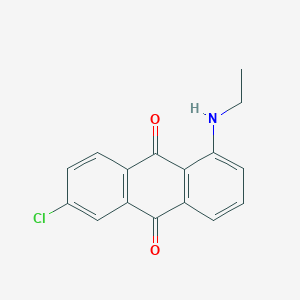
6-Chloro-1-(ethylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(ethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene and its derivatives have been widely studied due to their interesting photophysical, photochemical, and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(ethylamino)anthracene-9,10-dione typically involves the substitution of anthraquinone derivatives. One common method is the Friedel-Crafts acylation, followed by chlorination and amination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, often involves large-scale chemical processes. These processes may include the reduction of anthraquinones using various reagents, followed by specific functional group modifications to achieve the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-(ethylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Halogenation and amination are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Chlorine gas and ethylamine are typical reagents for halogenation and amination, respectively.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, such as hydroxyanthracenes and aminoanthracenes .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-(ethylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 6-Chloro-1-(ethylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, thereby disrupting cellular processes. The compound’s photophysical properties also make it useful in applications such as fluorescence imaging and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits similar photophysical properties and is used in triplet-triplet annihilation upconversion systems.
Anthraquinone: A parent compound for many derivatives, including 6-Chloro-1-(ethylamino)anthracene-9,10-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61100-76-3 |
|---|---|
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
6-chloro-1-(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-2-18-13-5-3-4-11-14(13)16(20)10-7-6-9(17)8-12(10)15(11)19/h3-8,18H,2H2,1H3 |
InChI-Schlüssel |
WTBCPPZVXKZHQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




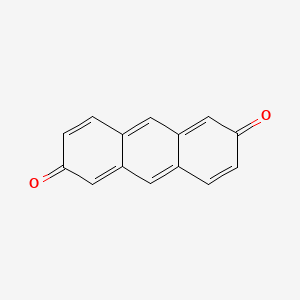
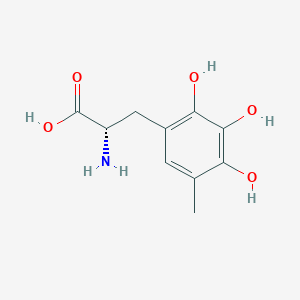
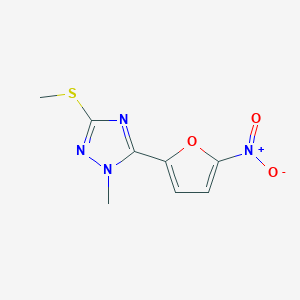
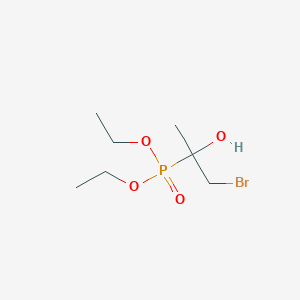
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
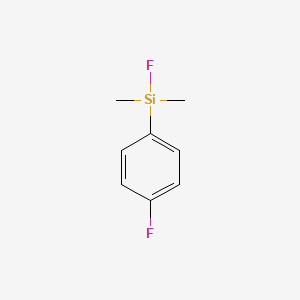
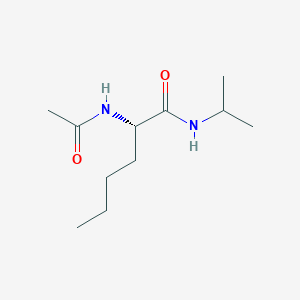
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
